5-(3-Benzyloxyphenyl)-3-hydroxypyridine, 95%
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Description
5-(3-Benzyloxyphenyl)-3-hydroxypyridine is a chemical compound that is likely to be used in organic synthesis . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . One common method for synthesizing similar compounds uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of 5-(3-Benzyloxyphenyl)-3-hydroxypyridine is likely to be complex due to the presence of the pyridine ring and the benzyloxy group . The boron atom in similar compounds is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
The chemical reactions involving 5-(3-Benzyloxyphenyl)-3-hydroxypyridine are likely to be diverse. One of the most common reactions is the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Other reactions could involve the use of organoboranes, which are generally stable and easy to handle .Future Directions
The future directions in the research and application of 5-(3-Benzyloxyphenyl)-3-hydroxypyridine could involve its use in the synthesis of more complex organic compounds . Additionally, given the biological activities of similar compounds, it could be investigated for potential medicinal applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
The benzyloxyphenyl group is known to be activated towards free radical attack . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the target’s function .
Biochemical Pathways
The compound’s benzyloxyphenyl group is known to undergo oxidation reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to exhibit rapid degradation in vitro , suggesting that the bioavailability of 5-(3-Benzyloxyphenyl)-3-hydroxypyridine may be limited.
Result of Action
The compound’s potential to undergo radical reactions suggests that it could induce changes in cellular function .
properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-17-9-16(11-19-12-17)15-7-4-8-18(10-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDOQJBKXCZGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683229 |
Source
|
Record name | 5-[3-(Benzyloxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258608-97-7 |
Source
|
Record name | 5-[3-(Benzyloxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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